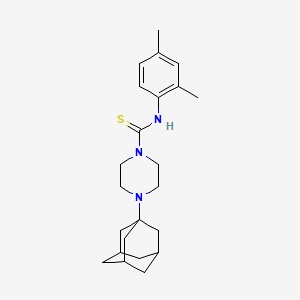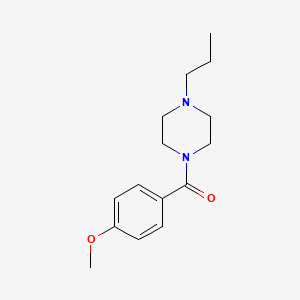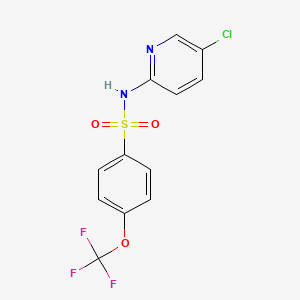
4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide, also known as AAPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AAPT belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, which is a key regulator of inflammation. This compound has been shown to activate the adenosine monophosphate-activated protein kinase pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity. This compound has shown promising results in various preclinical studies and has potential therapeutic properties. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not fully understood. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the body. Another potential direction is to test the safety and efficacy of this compound in human clinical trials. This compound could also be tested in combination with other drugs to determine its potential as a synergistic therapy. Finally, this compound could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a compound that has shown potential therapeutic properties in various preclinical studies. This compound has anti-inflammatory, analgesic, and neuroprotective effects, as well as anticancer and antibacterial properties. This compound has a relatively simple synthesis method and is well-tolerated in animal models. However, its safety and efficacy in humans are not fully understood, and further research is needed to determine its full therapeutic potential.
Wissenschaftliche Forschungsanwendungen
4-(1-adamantyl)-N-(2,4-dimethylphenyl)-1-piperazinecarbothioamide has shown potential therapeutic properties in various preclinical studies. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to have anticancer properties and has been tested against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been tested against bacterial and fungal infections and has shown potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
4-(1-adamantyl)-N-(2,4-dimethylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3S/c1-16-3-4-21(17(2)9-16)24-22(27)25-5-7-26(8-6-25)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBSRMCXFDTNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![N~2~-(3-bromophenyl)-N~1~-(3,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4765852.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)


![4-bromo-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4765887.png)
![1-(3-chlorobenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4765888.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1-benzyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4765896.png)
![2,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4765914.png)
![ethyl N-[3-(4-tert-butylphenyl)acryloyl]glycinate](/img/structure/B4765931.png)
![ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765943.png)
![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-methyl-3-thiophenecarbohydrazide](/img/structure/B4765947.png)